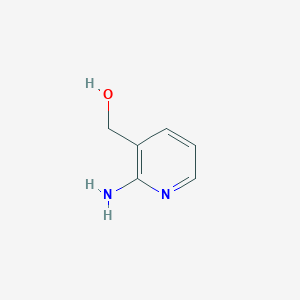

(2-Aminopyridin-3-yl)methanol

Übersicht

Beschreibung

(2-Aminopyridin-3-yl)methanol (CAS: 23612-57-9) is a heterocyclic compound with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol. It features an amino (-NH₂) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring. Key physicochemical properties include:

- Melting Point: 66–68°C

- Boiling Point: Predicted 320.7±27.0°C

- Density: 1.257±0.06 g/cm³

- Solubility: Soluble in methanol, sensitive to air, and typically isolated as a light yellow powder .

The compound is widely used in pharmaceutical synthesis, particularly in catalytic protocols for constructing nitrogen-containing heterocycles like tetrahydroquinolines and naphthyridines . Its bifunctional groups (amino and hydroxymethyl) enable coordination with transition-metal catalysts and participation in borrowing hydrogen reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyridin-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of β-propyl amino alcohol with 2-cyanopyridine, followed by reduction with hydrogen in the presence of an appropriate catalyst . Another method includes the acylation of 2-amino-4-methylpyridine, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to remove impurities and achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Aminopyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of catalysts such as palladium on carbon is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted pyridines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

One of the primary applications of (2-Aminopyridin-3-yl)methanol is as a key intermediate in the synthesis of pharmaceuticals. It has been specifically noted for its role in producing antidepressants, including mirtazapine, which is used to treat major depressive disorder. The compound's ability to interact with various electrophiles makes it valuable in creating complex organic molecules that are crucial for drug development .

Key Pharmaceutical Applications:

- Antidepressants : Used in the synthesis of mirtazapine and similar compounds.

- Enzyme Inhibitors : Investigated for its potential to inhibit specific enzymes, which can be critical in treating various diseases .

- Agrochemicals : Enhances drug efficacy and solubility, making it useful in agrochemical formulations .

Biochemical Research

In biochemical research, this compound has been utilized for its reactivity and ability to form adducts with other chemical species. This property is essential for studying enzyme mechanisms and interactions within biological systems.

Research Applications:

- Proteomics : Employed as a tool for studying protein interactions and modifications .

- Electrochemical Studies : The compound has been analyzed using techniques like cyclic voltammetry to understand its electronic properties and behavior in redox processes .

Synthesis of Novel Compounds

The compound is also significant in the synthesis of novel materials with unique properties. For example, derivatives of this compound have been explored for their potential applications in photoelectrochemical cells due to their intramolecular hydrogen bonding capabilities .

Examples of Novel Compounds:

| Compound Name | Structural Features | Application |

|---|---|---|

| Schiff Bases | Contains an imino group | Used in dyes and electrochemical applications |

| Ligands | Forms complexes with metals | Investigated for catalytic properties |

Toxicological Considerations

While this compound has promising applications, it is essential to note its toxicological profile. The compound is classified as toxic if swallowed and can cause skin irritation. Proper safety measures should be taken when handling this chemical .

Wirkmechanismus

The mechanism of action of (2-Aminopyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers

(2-Aminopyridin-4-yl)methanol

- Structure : The hydroxymethyl group is at the 4-position instead of the 3-position.

- Limited data exists on its applications, but it may serve as an intermediate in niche syntheses .

Substituent-Modified Derivatives

(5-Iodopyridin-3-yl)methanol

- Structure : Incorporates an iodine atom at the 5-position.

- Impact : The electron-withdrawing iodine group reduces nucleophilicity but enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura). Applications include radiopharmaceuticals or materials science .

(6-Methoxypyridin-2-yl)methanol

- Structure : Methoxy (-OCH₃) substituent at the 6-position.

- Impact : The electron-donating methoxy group increases stability and solubility, making it suitable for agrochemical intermediates .

2-(Methylamino)pyridine-3-methanol

- Structure: Methylamino (-NHCH₃) replaces the amino group.

Biologische Aktivität

(2-Aminopyridin-3-yl)methanol is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis Methods

Several synthetic routes have been developed for this compound, which are crucial for producing this compound in sufficient quantities for biological testing. Common methods include:

- Direct Amination : Utilizing amines and pyridine derivatives under controlled conditions.

- Hydrogenation Reactions : Involving pyridinyl aryl methanol derivatives where hydrogenation leads to the formation of the desired compound .

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit varying degrees of antimicrobial activity. However, some studies have shown limited efficacy against Gram-negative bacteria, suggesting that modifications to the structure may enhance activity .

Cytotoxicity and Cancer Research

Recent investigations have focused on the cytotoxic effects of this compound derivatives on cancer cell lines. For instance, compounds derived from this scaffold have shown promising results in inhibiting tubulin polymerization, which is critical for cancer cell proliferation. Studies indicate that these derivatives can induce apoptosis in cancer cells by activating caspases, particularly caspase-3, leading to G2/M phase arrest in the cell cycle .

Case Studies

- Cytotoxicity in DU-145 Cells : A study evaluated the effects of this compound derivatives on DU-145 prostate cancer cells. The results demonstrated a significant increase in caspase-3 activity, indicating enhanced apoptotic processes when treated with these compounds .

- Antimicrobial Activity : Another study assessed various pyridine Schiff bases related to this compound. While some derivatives displayed antimicrobial properties, others showed negligible effects against specific bacterial strains .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Study | Activity | Cell Line/Organism | Outcome |

|---|---|---|---|

| Cytotoxicity Assay | Induces apoptosis | DU-145 prostate cancer cells | Increased caspase-3 activity |

| Antimicrobial Testing | Limited efficacy | Various Gram-negative bacteria | No significant antimicrobial effect |

| Tubulin Polymerization Inhibition | Cytotoxic effects observed | Cancer cell lines | Induces G2/M phase arrest |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Aminopyridin-3-yl)methanol, and how can challenges in pyridine-containing biaryl formation be addressed?

- Methodological Answer : The synthesis of pyridine derivatives like this compound often faces challenges in coupling sterically hindered pyridyl nucleophiles. Traditional methods like Suzuki–Miyaura coupling can be modified using alternative nucleophiles or C−H activation strategies to improve yields . For example, fluorinated analogs (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) are synthesized via oxidation/reduction (e.g., NaBH₄ in methanol) or substitution reactions (e.g., KOtBu in tert-butanol) .

- Key Synthetic Conditions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Reduction | NaBH₄ in methanol | Alcohol derivatives |

| Oxidation | KMnO₄ (acidic/basic) | Carboxylic acids |

| Substitution | KOtBu in tert-BuOH | Substituted pyridines |

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : The aminopyridine proton (NH₂) typically resonates at δ 5.5–6.5 ppm, while the methanol group (-CH₂OH) appears as a triplet near δ 3.5–4.0 ppm. Aromatic protons in the pyridine ring show signals between δ 7.0–8.5 ppm .

- IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and OH (3200–3600 cm⁻¹) confirm functional groups. Pyridine ring vibrations are observed at 1500–1600 cm⁻¹ .

- MS : Molecular ion peaks (e.g., m/z 124 for C₆H₈N₂O) and fragmentation patterns help validate the structure .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Pyridine derivatives are sensitive to light and moisture. Store at 2–8°C under inert gas (N₂/Ar) in amber glass vials. Stability tests via HPLC or TLC should monitor degradation (e.g., oxidation to aldehydes or dimerization) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) studies optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For analogs like 2-((2-aminopyridin-3-yl)methylene)-N-phenylhydrazinecarbothioamide, DFT reveals charge distribution at the amino-pyridine moiety, guiding electrophilic substitution sites . Vibrational frequencies computed via DFT align with experimental IR data to validate models .

Q. What strategies are effective for incorporating this compound into catalytic systems or metal-organic frameworks (MOFs)?

- Methodological Answer : The amino and hydroxyl groups serve as coordination sites for metal ions. For example, pyridine-based ligands in Suzuki–Miyaura catalysis require palladium coordination. Design MOFs by reacting this compound with Zn(NO₃)₂ or Cu(OAc)₂ under solvothermal conditions, followed by PXRD and BET surface area analysis .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) of this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare assays (e.g., MTT vs. colony formation) and cell lines (e.g., HeLa vs. MCF-7) to identify context-dependent activity .

- Structural Modifications : Introduce substituents (e.g., -CF₃, -F) to enhance selectivity. Fluorinated derivatives like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol show improved anticancer activity due to increased lipophilicity .

- Mechanistic Studies : Use molecular docking to assess binding affinity with target proteins (e.g., EGFR kinase) and validate via Western blotting .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Process Optimization : Replace hazardous reagents (e.g., LiAlH₄) with safer alternatives (e.g., NaBH₄) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Yield Improvement : Conduct DoE (Design of Experiments) to optimize temperature, solvent, and catalyst loading .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for this compound analogs?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) .

- Side-Reaction Monitoring : Use LC-MS to detect byproducts (e.g., over-oxidation to carboxylic acids) .

- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂ in cross-coupling reactions to identify yield variations .

Q. Applications in Drug Discovery

Q. What in vitro/in vivo models are suitable for evaluating the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADME Studies : Use Caco-2 cells for permeability assays and microsomal stability tests (human liver microsomes) .

- In Vivo PK : Administer derivatives (oral/IP) to rodent models and collect plasma for LC-MS/MS analysis of half-life and bioavailability .

Eigenschaften

IUPAC Name |

(2-aminopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIACFYXEWBKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457151 | |

| Record name | (2-Aminopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23612-57-9 | |

| Record name | (2-Aminopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-pyridinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.